

An In-depth Technical Guide to the Pharmacological Properties of BIBP3226 Trifluoroacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226 trifluoroacetate is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor and also exhibits antagonistic activity at Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the pharmacological properties of BIBP3226 trifluoroacetate, including its mechanism of action, binding affinity, and effects in both in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure. These effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key player in many of NPY's actions. Similarly, the Neuropeptide FF (NPFF) system is implicated in pain modulation, opioid signaling, and cardiovascular function.



BIBP3226 was identified as the first potent and selective non-peptide antagonist for the NPY Y1 receptor, making it an invaluable tool for elucidating the physiological roles of this receptor. Its subsequent characterization revealed additional antagonistic effects on NPFF receptors. This dual antagonism provides a unique pharmacological profile for investigating the interplay between these two neuropeptide systems. This guide will delve into the core pharmacological attributes of BIBP3226 trifluoroacetate.

Mechanism of Action

BIBP3226 acts as a competitive antagonist at the NPY Y1 receptor. In its presence, the binding of NPY to the Y1 receptor is inhibited, thereby blocking the downstream signaling cascades initiated by receptor activation. The NPY Y1 receptor is coupled to Gi/o proteins. Consequently, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations. By blocking NPY binding, BIBP3226 prevents these intracellular signaling events.

Furthermore, BIBP3226 demonstrates antagonist activity at NPFF receptors, which are also primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1] The NPFF2 receptor, however, has also been shown to couple to Gs proteins, stimulating adenylyl cyclase. BIBP3226 has been shown to compete with NPFF and prevent NPFF-induced inhibition of forskolin-stimulated cAMP production.[1]

Quantitative Pharmacological Data

The binding affinity of BIBP3226 trifluoroacetate for various NPY and NPFF receptor subtypes has been determined through radioligand binding assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity (Ki) of BIBP3226 for NPY and NPFF Receptors

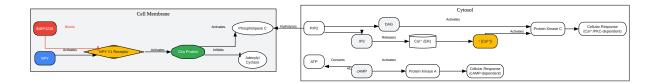


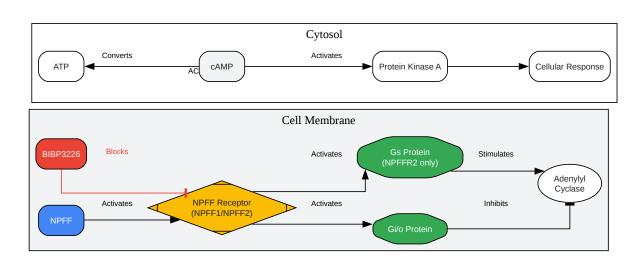
Receptor Subtype	Species	Ki (nM)	Reference
NPY Y1	Rat	1.1	[1][2][3]
NPY Y1	Human	7	[4]
NPFF2	Human	79	[1][2][3]
NPFF	Rat	108	[1][2][3]
NPY Y2	Rat	> 1000	[2][3]
NPY Y4	Rat	> 1000	[2][3]
NPY Y5	Rat	> 1000	[2][3]

Signaling Pathways

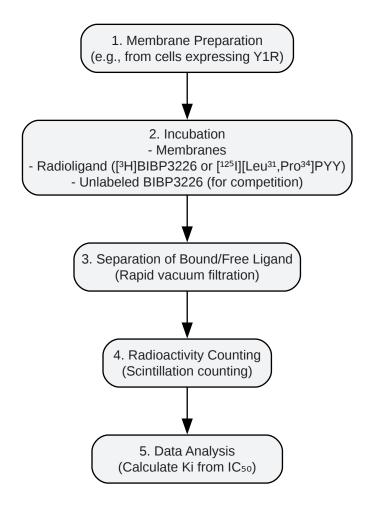
The signaling cascades initiated by the activation of NPY Y1 and NPFF receptors, and subsequently inhibited by BIBP3226, are complex and cell-type dependent. The primary pathways are illustrated below.











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